molecular formula C28H18N2O6 B12680115 2,2'-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid CAS No. 83929-62-8

2,2'-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid

Cat. No.: B12680115
CAS No.: 83929-62-8
M. Wt: 478.5 g/mol
InChI Key: CBWKOGBGCJREAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid is a complex organic compound characterized by its anthracene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid typically involves the reaction of anthracene derivatives with benzoic acid derivatives under specific conditions. The process often includes steps such as:

    Oxidation: of anthracene to form anthraquinone.

    Amination: to introduce the imino groups.

    Condensation: with benzoic acid derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-((9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)diimino)bis(5-methylbenzenesulfonic acid)
  • 9,10-Dioxo-9,10-dihydro-2-anthracenesulfonic acid
  • Anthraquinone-2,6-disulfonic acid disodium salt

Uniqueness

2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

83929-62-8

Molecular Formula

C28H18N2O6

Molecular Weight

478.5 g/mol

IUPAC Name

2-[[8-(2-carboxyanilino)-9,10-dioxoanthracen-1-yl]amino]benzoic acid

InChI

InChI=1S/C28H18N2O6/c31-25-17-9-5-13-21(29-19-11-3-1-7-15(19)27(33)34)23(17)26(32)24-18(25)10-6-14-22(24)30-20-12-4-2-8-16(20)28(35)36/h1-14,29-30H,(H,33,34)(H,35,36)

InChI Key

CBWKOGBGCJREAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NC5=CC=CC=C5C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.